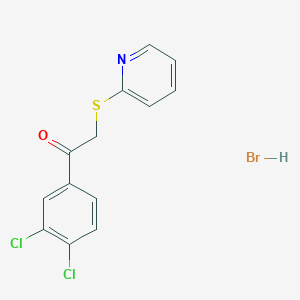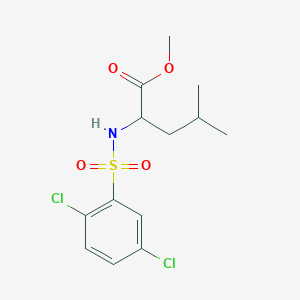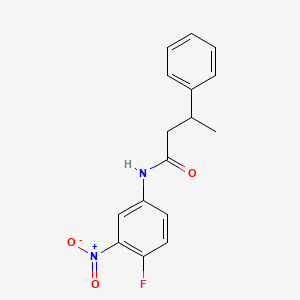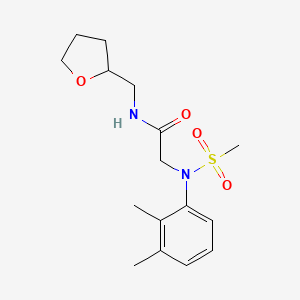
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide
Overview
Description
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide typically involves several steps. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is then reacted with dimethylamine to yield the final product . Industrial production methods often involve the use of non-alcoholic solvents and the absence of catalysts to ensure the purity of the compound .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the Suzuki–Miyaura coupling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide involves the inhibition of specific enzymes or pathways. For example, it can inhibit the Q_B plastoquinone binding site of photosystem II, thereby blocking electron flow and disrupting photosynthesis in plants . This mechanism is similar to that of other aryl urea herbicides.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound also inhibits photosynthesis but has different physical and chemical properties.
1-(3,4-Dichlorophenyl)pyrrolidine: Another compound with a dichlorophenyl group, but with different biological activities and applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NOS.BrH/c14-10-5-4-9(7-11(10)15)12(17)8-18-13-3-1-2-6-16-13;/h1-7H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWRAKUHWLQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methylpyrazin-2-yl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3982442.png)
![7,9-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982454.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3982464.png)
![(3-Chlorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B3982465.png)

![N-isopropyl-2-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B3982475.png)
![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)-4-methylpiperazine](/img/structure/B3982480.png)
![(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3982487.png)
![Methyl 2-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-YL)formamido]-4-(methylsulfanyl)butanoate](/img/structure/B3982491.png)

![N-(2-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3982505.png)

![4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3982523.png)
![9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3982531.png)
